4-Bromothiophenol
Overview
Description
4-Bromothiophenol is a brominated thiophene derivative that serves as a key intermediate in the synthesis of various thiophene-based compounds. While the provided papers do not directly discuss 4-Bromothiophenol, they do provide insights into the synthesis, molecular structure, and chemical reactions of related bromothiophene compounds, which can be extrapolated to understand the properties and reactivity of 4-Bromothiophenol.
Synthesis Analysis
The synthesis of bromothiophene derivatives is often achieved through halogenation reactions. For instance, a one-pot oxidation and bromination method has been used to synthesize 3,4-diaryl-2,5-dibromothiophenes with high yields, indicating the efficiency of bromination reactions in the presence of Br2 reagent . Similarly, the synthesis of 3-bromothiophene derivatives has been realized through reduction and isomerization, highlighting the versatility of bromothiophenes as intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of bromothiophene derivatives can be complex and is often characterized by various spectroscopic techniques. For example, the crystal structure of a 5-bromothiophene-based compound was determined using single-crystal X-ray analysis, which is a powerful tool for elucidating the three-dimensional arrangement of atoms within a molecule . The structure of (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide was determined in both the gas phase and the crystalline phase, showcasing the conformational flexibility of bromothiophene derivatives .
Chemical Reactions Analysis
Bromothiophene compounds participate in a variety of chemical reactions. They can be used as building blocks for the synthesis of more complex molecules, such as the preparation of 2,3,4,5-tetraarylthiophenes via Suzuki coupling reactions . Additionally, bromothiophenes can undergo condensation reactions with carbanions in the presence of copper or copper(II) acetate to yield thienopyranones and thienopyridinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromothiophene derivatives are influenced by their molecular structure. For instance, the presence of bromine atoms can enhance the electron-withdrawing capacity of the thiophene ring, affecting the compound's reactivity and stability. The electronic and structural properties of a supercrowded 2,3,4,5-tetraferrocenylthiophene were investigated, demonstrating the impact of substituents on the electron-transfer properties of the molecule . Moreover, intramolecular interactions, such as sulfur–bromine contacts, can contribute to the self-rigidification of thiophene-based π-conjugated systems, which is important for the development of materials with specific electronic properties .
Scientific Research Applications
Photocatalysis
4-Bromothiophenol has been utilized in the enhancement of photocatalytic properties of Bi2O3. Luo and Kang (2018) synthesized a novel photocatalyst from Bi2O3 modified by 4-Bromothiophenol, significantly improving its photocatalytic activity, demonstrated by the degradation rate of malachite green reaching 99.4% after 80 minutes of irradiation (Luo & Kang, 2018).
Organic Synthesis
4-Bromothiophenol is instrumental in the synthesis of various organic compounds. For instance, Xu and Yu (2011) described the synthesis of fluorescent aryl-substituted thiophene derivatives using 4-Bromothiophenol-2-carbaldehyde. These compounds are promising materials for organic light-emitting diodes (Xu & Yu, 2011).
Advanced Material Development
4-Bromothiophenol plays a role in the development of materials with advanced properties. An example is the work by Ingle et al. (2017), who studied the ultraviolet photochemistry of 2-bromothiophene to understand its applications in material science (Ingle et al., 2017).
Crystal Structure Analysis
The crystal structure of compounds derived from bromothiophene, including 4-Bromothiophenol, has been a subject of study. Sharma et al. (2022) explored the crystal structure, antibacterial, and antifungal properties of 5-bromothiophene-based compounds, contributing to the understanding of these molecular structures (Sharma et al., 2022).
Pharmaceutical Research
In pharmaceutical research, derivatives of 4-Bromothiophenol have been explored for their biological activities. Ramkumar et al. (2021) reported on the synthesis of 5-bromothiophene-based compounds and their potent antibacterial and antifungal activities (Ramkumar et al., 2021).
Safety And Hazards
Future Directions
4-Bromothiophenol has been used in the synthesis of antibodies with nanomolar affinity values . This was achieved by reacting patulin with 4-bromothiophenol to obtain an adduct . This strategy demonstrates a promising approach for developing user-friendly immunoanalytical techniques for the elusive mycotoxin, patulin .
properties
IUPAC Name |
4-bromobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrS/c7-5-1-3-6(8)4-2-5/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBCOQFMQSTCQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059340 | |
Record name | Benzenethiol, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothiophenol | |
CAS RN |
106-53-6 | |
Record name | 4-Bromothiophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromothiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromothiophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenethiol, 4-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenethiol, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMOTHIOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3WUO03X17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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